7-Prenyloxycoumarin

β-lactamase inhibition antibiotic resistance Staphylococcus aureus

7-Prenyloxycoumarin (7-isopentenyloxycoumarin, 7-O-prenylumbelliferone; CAS 10387-50-5) is a naturally occurring O-prenylated coumarin characterized by a single 3,3-dimethylallyl (C5) side chain at the 7-position of the umbelliferone scaffold. It belongs to the broader class of 7-prenyloxycoumarins, which differ exclusively in the length of the O-alkyl side chain—ranging from the parent umbelliferone (7-OH), through herniarin (7-OCH₃), to the C10-geranyloxy analog auraptene and the C15-farnesyloxy analog umbelliprenin.

Molecular Formula C14H14O3
Molecular Weight 230.26 g/mol
CAS No. 10387-50-5
Cat. No. B162135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Prenyloxycoumarin
CAS10387-50-5
Molecular FormulaC14H14O3
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C
InChIInChI=1S/C14H14O3/c1-10(2)7-8-16-12-5-3-11-4-6-14(15)17-13(11)9-12/h3-7,9H,8H2,1-2H3
InChIKeySMHJTSOVVRGDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





7-Prenyloxycoumarin (CAS 10387-50-5) – A C5-Prenylated Umbelliferone with Distinct Pharmacological Fingerprint Relative to Longer-Chain Analogs


7-Prenyloxycoumarin (7-isopentenyloxycoumarin, 7-O-prenylumbelliferone; CAS 10387-50-5) is a naturally occurring O-prenylated coumarin characterized by a single 3,3-dimethylallyl (C5) side chain at the 7-position of the umbelliferone scaffold [1]. It belongs to the broader class of 7-prenyloxycoumarins, which differ exclusively in the length of the O-alkyl side chain—ranging from the parent umbelliferone (7-OH), through herniarin (7-OCH₃), to the C10-geranyloxy analog auraptene and the C15-farnesyloxy analog umbelliprenin [2]. This structural gradation profoundly influences lipophilicity, target engagement, and pharmacological readout, making direct substitution among class members scientifically unsound without explicit comparative data.

Why 7-Prenyloxycoumarin Cannot Be Replaced by Auraptene, Umbelliprenin, or Other In-Class Coumarins – The Side-Chain-Length Hypothesis with Quantitative Evidence


Within the 7-prenyloxycoumarin family, the length of the O-alkyl chain is not a trivial structural variation—it dictates pharmacophore fit, enzyme isoform selectivity, and even the direction of biological effect. For instance, in class A β-lactamase inhibition, the C5-prenyl analog 7-isopentenyloxycoumarin (IC₅₀ = 119 μM) is approximately 5.7-fold less potent than the C10-geranyl analog auraptene (IC₅₀ = 21 μM) [1]. Conversely, in melanogenesis modulation, the C5 chain confers tanning activation, whereas the C15-farnesyl chain of umbelliprenin produces the opposite, whitening effect [2]. These inversion points and potency cliffs mean that a user selecting a compound for a specific assay cannot assume functional equivalence across prenyl chain lengths. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 7-Prenyloxycoumarin (CAS 10387-50-5) Against Its Closest Structural Analogs


Class A β-Lactamase Inhibition: 7-Prenyloxycoumarin vs. Auraptene, Umbelliprenin, and Clavulanic Acid

In a direct head-to-head enzymatic assay against class A β-lactamase from Staphylococcus aureus, 7-isopentenyloxycoumarin (7IPC) exhibited an IC₅₀ of 119 ± 6.1 μM, which was 5.7-fold weaker than the most potent analog auraptene (7-geranyloxycoumarin; IC₅₀ = 21 ± 1.5 μM) and 2.2-fold weaker than umbelliprenin (7-farnesyloxycoumarin; IC₅₀ = 54 ± 2.9 μM) [1]. The reference inhibitor clavulanic acid showed an IC₅₀ of 24.1 ± 2.1 μM [1]. Critically, all three 7-prenyloxycoumarins displayed 100–500-fold selectivity for class A over class D β-lactamase, as confirmed by docking analysis [1]. This data establishes that for β-lactamase inhibition, longer prenyl chains confer higher potency, and 7-prenyloxycoumarin occupies a distinct intermediate position in the potency rank order.

β-lactamase inhibition antibiotic resistance Staphylococcus aureus

Antigenotoxic Activity in Human Lymphocytes: 7-Prenyloxycoumarin Outperforms Umbelliferone and Herniarin

In a comparative single-cell gel electrophoresis (comet) assay using human lymphocytes exposed to H₂O₂-induced oxidative stress, 7-isopentenyloxycoumarin (7-IP) demonstrated superior antigenotoxic activity relative to umbelliferone (UMB) and herniarin (HER) [1]. All three compounds significantly reduced the percentage of DNA in the comet tail at all tested concentrations compared to H₂O₂-treated controls (p < 0.001), but 7-IP exhibited the best overall protection [1]. The authors attributed this enhanced activity to the presence of the prenyl moiety in the chemical structure of 7-IP, which is absent in umbelliferone (free OH) and replaced by a methyl group in herniarin [1]. Neither compound showed intrinsic genotoxicity [1].

antigenotoxicity DNA damage protection oxidative stress

Melanogenesis Modulation: Opposing Effects of C5-Prenyl vs. C15-Farnesyl Chain Length in Murine Melan-a Cells

In a direct comparative study using non-tumorigenic murine Melan-a melanocytes, 7-isopentenyloxycoumarin (C5-prenyl chain) acted as a tanning activator, stimulating melanin biosynthesis, whereas umbelliprenin (C15-farnesyl chain) produced the opposite, melanogenesis-inhibiting effect [1]. The parent compound umbelliferone (free 7-OH) showed no interaction with the melanin biosynthetic machinery [1]. The study explicitly concluded that the length of the O-side chain is a structural determinant for the direction of melanin modulation—a C5-hemiterpenyl chain confers tanning activation, while a C15-sesquiterpenyl chain leads to whitening [1]. Additional coumarins with shorter chains or different substitution patterns were either inactive or cytotoxic at low doses [1].

melanogenesis skin pigmentation cosmetic pharmacology

Selective Cytotoxicity Against Bladder Cancer Cells (5637) with Sparing of Normal Fibroblasts

In a study specifically designed to evaluate 7-isopentenyloxycoumarin against 5637 transitional cell carcinoma (TCC) cells, MTT assays revealed time- and dose-dependent cytotoxicity with IC₅₀ values of 76 μg/mL (24 h), 76 μg/mL (48 h), and 65 μg/mL (72 h) [1]. Critically, the compound did not show appreciable cytotoxic effects against normal human dermal fibroblast (HDF-1) cells in the same concentration range and exposure times [1]. Mechanistically, 7-isopentenyloxycoumarin increased chromatin condensation by 58% and DNA damage by 33% in 5637 cells, induced apoptosis via caspase-3 activation, and caused G2/M cell cycle arrest after 24 h of treatment [1]. While this study did not include a direct comparator analog, the selective cancer-versus-normal cell differential is a quantitative differentiation parameter relevant for procurement decisions.

bladder cancer transitional cell carcinoma selective cytotoxicity

In Vivo Antitumor Efficacy and Low Systemic Toxicity in Ehrlich Ascites Carcinoma Model

In an Ehrlich ascites carcinoma mouse model, 7-isopentenyloxycoumarin (UMB-07) administered intraperitoneally at 25 and 50 mg/kg for 9 days significantly reduced tumor volume and total viable cancer cell count compared to untreated controls [1]. The compound exhibited a favorable safety profile: LD₅₀ was estimated at approximately 1000 mg/kg (i.p.), and hemolysis of peripheral blood erythrocytes was only 0.8% at 2000 μg/mL [1]. No micronucleated erythrocytes were detected after treatment at 300 mg/kg [1]. Mechanistically, UMB-07 reduced peritumoral microvessel density and decreased CCL2 chemokine levels without altering cell cycle distribution, indicating an anti-angiogenic mechanism rather than direct antiproliferative action [1]. Weak toxicity was observed on biochemical, hematological, and histological parameters after 9 days of treatment [1].

in vivo antitumor Ehrlich carcinoma angiogenesis inhibition

GLUT4-Mediated Glucose Uptake: 7-Prenyloxycoumarin Matches Auraptene in Potency at 10 μM

In a comparative study using L6 rat skeletal myoblasts, both 7-isopentenyloxycoumarin and auraptene (7-geranyloxycoumarin) significantly increased glucose uptake in a concentration-dependent manner, with statistically significant effects observed at 10 μM for both compounds [1]. In contrast, 4′-geranyloxyferulic acid (GOFA) was significantly active at a 100-fold lower concentration of 0.1 μM [1]. Both 7-isopentenyloxycoumarin and auraptene also promoted GLUT4 translocation to the plasma membrane of L6 myotubes, with incorporated amounts of 0.32 and 1.77 nmols/60-mm culture dish, respectively, after 15 min of treatment—indicating that auraptene achieved approximately 5.5-fold higher cellular incorporation despite comparable glucose uptake stimulation [1].

glucose uptake GLUT4 translocation metabolic pharmacology

7-Prenyloxycoumarin (CAS 10387-50-5) – Evidence-Based Application Scenarios for Scientific Procurement and Industrial Use


Cosmetic Melanogenesis Research: Tanning Activation via C5-Prenyl-Specific AhR/ERβ Engagement

Based on the direct evidence that 7-isopentenyloxycoumarin uniquely activates melanin biosynthesis in Melan-a cells—in contrast to the whitening effect of umbelliprenin and the null effect of umbelliferone [1]—this compound is the only naturally occurring 7-prenyloxycoumarin suitable for tanning activation research. Cosmetic R&D programs investigating sunless tanning agents or pigmentation restoration should procure 7-prenyloxycoumarin rather than the more abundant auraptene or umbelliprenin, which would produce functionally opposite outcomes.

β-Lactamase Inhibitor Probe Development: Class A-Selective Pharmacophore with Moderate Potency

The direct comparative β-lactamase inhibition data establish 7-prenyloxycoumarin as a class A-selective inhibitor (IC₅₀ = 119 μM) with >100-fold selectivity over class D enzymes, occupying an intermediate potency position between the stronger auraptene (IC₅₀ = 21 μM) and inactive compounds [1]. Antibiotic resistance research groups constructing SAR libraries across prenyl chain lengths should include 7-prenyloxycoumarin as the essential C5-prenyl reference point to fully map the chain-length–potency relationship.

Bladder Cancer Preclinical Studies: Selective Cytotoxicity with Demonstrated In Vivo Safety Margin

The combination of selective cytotoxicity against 5637 bladder cancer cells (IC₅₀ = 65–76 μg/mL) with sparing of normal fibroblasts [1], together with in vivo antitumor efficacy at 25–50 mg/kg and a therapeutic index of ~20–40 in the Ehrlich carcinoma model [2], positions 7-prenyloxycoumarin as a procurement priority for oncology programs seeking a prenyloxycoumarin with an established in vivo safety profile. Longer-chain analogs lack comparable in vivo therapeutic window data in the public domain.

DNA Protection and Chemoprevention Research: Superior Antigenotoxic Activity Among Dietary Coumarins

The comet assay evidence demonstrating that 7-isopentenyloxycoumarin outperforms both umbelliferone and herniarin in protecting human lymphocytes from H₂O₂-induced DNA damage [1] makes it the preferred tool compound for nutraceutical or chemoprevention research programs investigating prenyl-dependent genomic protection mechanisms. Procurement of 7-prenyloxycoumarin rather than the simpler analog herniarin is justified by the quantitatively superior antigenotoxic endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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